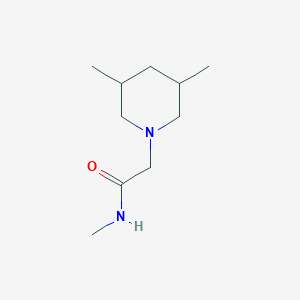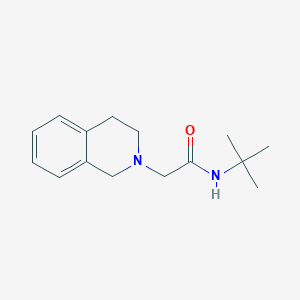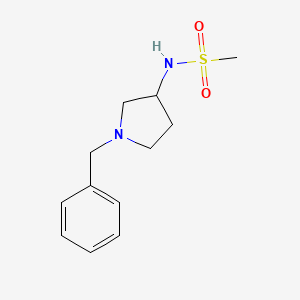
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide, also known as DMXAA or vadimezan, is a small molecule drug that has been studied extensively for its potential anti-cancer properties. DMXAA was first discovered in the 1990s and has since undergone numerous preclinical and clinical trials. In
Applications De Recherche Scientifique
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been extensively studied for its potential anti-cancer properties. In preclinical studies, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including melanoma, lung cancer, and breast cancer. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models.
Mécanisme D'action
The exact mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide is not fully understood. However, it is believed that 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide activates the immune system and triggers the release of cytokines, which in turn leads to the destruction of tumor cells. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has also been shown to inhibit the formation of blood vessels that supply nutrients to tumors, thereby cutting off their blood supply and causing them to die.
Biochemical and Physiological Effects
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to increase the levels of cytokines in the blood, including tumor necrosis factor-alpha and interferon-gamma. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has also been shown to increase the production of reactive oxygen species, which can cause DNA damage and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide for lab experiments is its potential anti-cancer properties. 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has been shown to be effective against a wide range of cancer types, and it has also been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide is a complex molecule that requires specialized equipment and expertise to synthesize and study. Additionally, 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide has not yet been approved for clinical use, which may limit its potential applications.
Orientations Futures
There are a number of future directions for research on 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide. One area of interest is the development of more efficient synthesis methods that can produce 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide in larger quantities. Another area of interest is the optimization of the dosing and administration of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide to maximize its anti-cancer effects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide and its potential applications in cancer treatment.
Méthodes De Synthèse
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with N-methylacetamide. The resulting compound is then subjected to further reactions that lead to the formation of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide. The synthesis of 2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide is a complex process that requires specialized equipment and expertise.
Propriétés
IUPAC Name |
2-(3,5-dimethylpiperidin-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8-4-9(2)6-12(5-8)7-10(13)11-3/h8-9H,4-7H2,1-3H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDNVVQCKWELKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)NC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)

![N-[[3-(butanoylamino)phenyl]methyl]-7-methoxy-2-methylquinoline-3-carboxamide](/img/structure/B7566095.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B7566121.png)
![4-[(2-Ethylpiperidino)methyl]-3,5-dimethylisoxazole](/img/structure/B7566130.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)acetamide](/img/structure/B7566134.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[(3-methylphenyl)methyl]urea](/img/structure/B7566139.png)

![N-[(1-phenylcyclopentyl)methyl]methanesulfonamide](/img/structure/B7566145.png)
![2-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7566148.png)

![1-[(2-Methoxyphenyl)methyl]-3-(3-phenylbutyl)urea](/img/structure/B7566156.png)
![2-methyl-3-[(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methyl]quinoxaline](/img/structure/B7566165.png)
![N-[(4-cyanophenyl)methyl]-N,2-dimethylcyclopropane-1-carboxamide](/img/structure/B7566178.png)